896683-84-4 (Racemate)
Description
Significance of Protein Ubiquitination in Cellular Homeostasis
The ubiquitin-proteasome system is a major pathway for the degradation of intracellular proteins in eukaryotic cells. nih.gov This process, known as ubiquitination, involves the covalent attachment of a small regulatory protein called ubiquitin to a target protein. thermofisher.comnih.gov This "tagging" can occur as a single ubiquitin molecule (monoubiquitination) or as a chain of multiple ubiquitins (polyubiquitination). thermofisher.commdpi.com
The type of ubiquitin linkage dictates the fate of the tagged protein. For instance, K48-linked polyubiquitin (B1169507) chains are the primary signal for targeting proteins to the proteasome for degradation. mdpi.combiorxiv.org The proteasome is a large, multi-subunit protein complex that recognizes and degrades these ubiquitinated proteins into smaller peptides. nih.govthermofisher.com This degradation is crucial for removing misfolded, damaged, or unnecessary proteins, thereby maintaining protein quality control and cellular health. thermofisher.comcreative-diagnostics.com
Beyond protein degradation, ubiquitination is a versatile post-translational modification that regulates a wide array of cellular processes. oup.com These include:
Cell cycle progression and proliferation nih.govnih.gov
Immune and inflammatory responses mdpi.comnih.gov
Signal transduction biorxiv.org
Protein trafficking bmbreports.org
The precise and timely regulation of protein levels and functions through ubiquitination is therefore essential for maintaining cellular homeostasis. nih.govoup.comnih.gov Disruptions in this system can lead to the accumulation of abnormal proteins and have been implicated in various diseases. creative-diagnostics.comnih.gov
Deubiquitinases (DUBs) as Critical Regulators of Ubiquitin Dynamics
The process of ubiquitination is reversible, thanks to a large family of enzymes known as deubiquitinases or DUBs. lifesensors.comfrontiersin.org These enzymes act as antagonists to the E3 ubiquitin ligases, which are responsible for attaching ubiquitin to substrates. lifesensors.com DUBs cleave the isopeptide bond between ubiquitin and the target protein, or between ubiquitin molecules within a chain, effectively removing the ubiquitin signal. frontiersin.orgroyalsocietypublishing.org
The human genome encodes approximately 100 DUBs, which are broadly classified into several families based on their catalytic mechanism. nih.govnih.gov This large number reflects their diverse and specific roles in cellular regulation. The key functions of DUBs include:
Recycling Ubiquitin: DUBs are essential for maintaining the cellular pool of free ubiquitin by processing newly synthesized ubiquitin precursors and recycling ubiquitin from degraded proteins. royalsocietypublishing.orgnih.gov
Editing Ubiquitin Chains: They can trim or remodel polyubiquitin chains, altering the signal and the fate of the tagged protein. royalsocietypublishing.org
Rescuing Proteins from Degradation: By removing the degradation signal, DUBs can stabilize their target proteins and prevent their destruction by the proteasome. bmbreports.orgoncotarget.com
This dynamic interplay between ubiquitination and deubiquitination allows for precise control over protein stability and function, making DUBs critical regulators of the ubiquitin system. bmbreports.orgnih.gov The activity of DUBs themselves is tightly regulated through various mechanisms, including post-translational modifications and protein-protein interactions. nih.gov
Conceptual Framework for DUB Modulation in Preclinical Research
The crucial role of DUBs in cellular processes has made them attractive targets for therapeutic intervention in various diseases. frontiersin.orgnih.gov The development of small molecule inhibitors that can selectively target specific DUBs is a significant area of preclinical research. oncotarget.comresearchgate.net The conceptual framework for modulating DUBs in this context involves several key aspects:
Target Identification and Validation: The first step is to identify a specific DUB that is dysregulated in a particular disease and validate its role in the disease pathology.
Inhibitor Discovery and Optimization: High-throughput screening and rational drug design are employed to discover and optimize potent and selective inhibitors for the target DUB.
Preclinical Evaluation: Promising inhibitors are then subjected to rigorous preclinical testing in cellular and animal models to assess their efficacy and to understand their mechanism of action.
One such compound that has been investigated in the context of DUB inhibition is 896683-84-4 (Racemate). This small molecule has been studied for its potential to inhibit the deubiquitinase STAMBP. nih.govmed-life.cn However, some research has indicated a lack of inhibitory activity for this compound against STAMBP in certain in vitro assays. biorxiv.orgnih.gov This highlights the complexities and challenges in developing effective and specific DUB inhibitors.
The broader goal of DUB modulation in preclinical research is to develop novel therapeutic strategies that can correct the aberrant protein stability and signaling pathways that contribute to disease. nih.govnih.gov This research relies on a deep understanding of the structure, function, and regulation of individual DUBs and their substrates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-[[(2R)-oxolan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Identification and Initial Academic Characterization of 896683 84 4 Racemate
Nomenclature and Contextual Designation in Research
In scientific literature, the compound 896683-84-4 is most commonly referred to by the designation BC-1471 . nih.govprobechem.commolnova.com This alphanumeric identifier was assigned during its discovery phase and is used consistently across studies investigating its biological activity. While it has a formal chemical name, (R)-2-((6-Morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, the designation BC-1471 is the standard nomenclature in research contexts. probechem.com Another identifier, STAMBP-IN-1, has also been used, highlighting its role as a STAMBP inhibitor. targetmol.com
Table 1: Compound Identification
| Identifier Type | Value |
|---|---|
| CAS Number (Racemate) | 896683-84-4 |
| Research Code | BC-1471 |
| IUPAC Name | (R)-2-((6-Morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
In Silico Molecular Modeling and Virtual Screening Methodologies in Discovery
The discovery of BC-1471 was a direct result of in silico molecular modeling and virtual screening techniques. nih.govbiorxiv.org This computational approach is designed to identify novel chemical entities with the potential to bind to a specific biological target, in this case, the deubiquitinase STAMBP. jubilantbiosys.com Researchers utilized a computer-assisted virtual screening of a large library containing hundreds of thousands of experimental compounds to find molecules that could fit into the ubiquitin-binding pocket of STAMBP. encyclopedia.pub
The process involves creating a three-dimensional model of the target protein's binding site. nih.gov This model is then used to screen vast virtual libraries of chemical compounds, assessing their potential to dock with the target. jubilantbiosys.complos.org The goal is to identify "hits"—compounds predicted to have a high binding affinity and specificity. BC-1471 emerged from such a screening as a promising candidate. researchgate.net A docking model suggested specific interactions between BC-1471 and the STAMBP active site, including interactions with a valine residue whose orientation differs between STAMBP and its close paralog STAMBPL1, potentially influencing binding specificity. researchgate.net
Original Academic Hypothesis Regarding Deubiquitinase Target Engagement (STAMBP)
The initial hypothesis, based on the computational discovery, was that BC-1471 functions as a direct, selective inhibitor of the deubiquitinase STAMBP. nih.govmedchemexpress.com STAMBP is a zinc metalloprotease that plays a key role in cellular processes by cleaving specific ubiquitin chains from substrate proteins, thereby rescuing them from degradation and regulating signaling pathways. uniprot.org
The primary research proposed that by inhibiting STAMBP, BC-1471 could prevent the deubiquitination of specific target proteins. nih.gov The initial focus was on NACHT, LRR and PYD domains-containing protein 7 (NALP7, also known as NLRP7), a component of the inflammasome that regulates inflammatory responses. researchgate.netnih.gov The hypothesis stated that STAMBP deubiquitinates NALP7, preventing its degradation and thus increasing its abundance. nih.gov Therefore, inhibiting STAMBP with BC-1471 was expected to decrease NALP7 protein levels and suppress the subsequent inflammatory cascade. researchgate.netnih.gov
Initial in vitro deubiquitinase (DUB) assays appeared to support this hypothesis, showing that BC-1471 could inhibit the cleavage of a di-ubiquitin substrate with a reported half-maximal inhibitory concentration (IC50) of 0.33 μM. sci-hub.seresearchgate.net It was also shown to block STAMBP from deubiquitinating its more physiological substrate, Ub-NALP7. sci-hub.seresearchgate.net These early findings positioned BC-1471 as a tool compound for studying the role of STAMBP in inflammasome regulation. nih.gov However, subsequent research has questioned the direct inhibitory effect of BC-1471 on STAMBP activity in vitro, suggesting the observed cellular effects might be indirect or result from off-target activities. nih.govbiorxiv.orgnih.gov Later studies were unable to detect inhibitory activity in their own in vitro assays and noted that the original discovery lacked co-crystal structure confirmation. nih.govbiorxiv.org
Table 2: Compound Names Mentioned
| Compound Name | Type |
|---|---|
| 896683-84-4 | CAS Registry Number (Racemate) |
| BC-1471 | Research Code |
| STAMBP-IN-1 | Synonym |
| STAM-binding protein (STAMBP) | Protein Target |
| NACHT, LRR and PYD domains-containing protein 7 (NALP7/NLRP7) | Protein Substrate |
| Ubiquitin | Protein Modifier |
Preclinical Pharmacological Investigation and Target Validation Methodologies
In Vitro Enzymatic Activity Assays for STAMBP and Related DUBs
The inhibitory activity of compounds against STAMBP is frequently quantified using a fluorescence resonance energy transfer (FRET)-based diubiquitin (diUb) cleavage assay. nih.govbiorxiv.org This method provides a sensitive and continuous measure of enzymatic activity. In a typical protocol, the catalytic JAMM domain of STAMBP (STAMBPJAMM) is incubated with a synthetic substrate, such as K63-linked diUb labeled with a FRET pair like TAMRA. nih.gov The cleavage of the isopeptide bond in the diUb substrate by an active DUB separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
To assess inhibition, the compound , such as 896683-84-4, is introduced into the reaction mixture. nih.govbiorxiv.org Experiments have been conducted with the racemate at a concentration of 1 µM. biorxiv.org The reaction rates in the presence of the inhibitor are then compared to control reactions without any inhibitor to determine the percentage of remaining enzymatic activity. nih.govbiorxiv.org These assays are typically performed in triplicate to ensure the reliability of the data. biorxiv.org For instance, in one study, 5 nM of the STAMBP enzyme was reacted with 100 nM of a diUb K63 TAMRA substrate. nih.gov The results indicated that at a 1 µM concentration, the racemate 896683-84-4 did not significantly inhibit the diUb deconjugation rate of STAMBPJAMM. nih.gov
Table 1: FRET-based diUb Cleavage Assay Results for STAMBPJAMM with 896683-84-4 (Racemate)
| Compound | Concentration | Enzyme | Activity (% of Uninhibited Control) |
|---|---|---|---|
| 896683-84-4 (Racemate) | 1 µM | STAMBPJAMM | 107 ± 2% |
Data sourced from reference nih.gov. The activity is normalized to reactions without an added inhibitor.
Complementing FRET-based assays, the effect of inhibitors on the cleavage of poly-ubiquitin chains is analyzed through biochemical techniques like SDS-PAGE and Western blotting. nih.govbiorxiv.org This method provides a more direct visualization of the enzyme's ability to process longer ubiquitin chains, which often represent more physiologically relevant substrates.
In this type of assay, purified STAMBP protein is incubated with biotinylated K63-linked poly-ubiquitin chains (Ub₂–Ub₇) at 37°C. nih.gov The progression of the deubiquitination reaction is monitored over time. The disappearance of higher molecular weight poly-ubiquitin bands and the corresponding increase in the mono-ubiquitin (Ub₁) band signify enzymatic activity. nih.govbiorxiv.org When testing an inhibitor like 896683-84-4, the compound is included in the incubation mixture. The resulting band patterns on the gel, visualized by probing with streptavidin-HRP for the biotinylated ubiquitin, are compared to controls. nih.gov Studies utilizing this method have served to benchmark the potency of novel inhibitors against previously reported compounds, including the racemate 896683-84-4. nih.govbiorxiv.org
Assessment of Early Reported Inhibitory Potency Against STAMBP
Compound 896683-84-4 (racemate), also referred to as BC-1471 in some literature, was initially reported as an inhibitor of STAMBP. nih.gov However, subsequent independent evaluations using the rigorous in vitro assays described above have questioned its inhibitory activity. nih.govbiorxiv.org In a FRET-based diUb cleavage assay, the racemate form of the compound (CAS 896683-84-4) at a 1 µM concentration showed no significant inhibition of STAMBPJAMM activity; in fact, the measured activity was 107 ± 2% compared to the uninhibited control. nih.gov This suggests that under these experimental conditions, the compound does not act as an effective inhibitor of STAMBP's catalytic domain. nih.govbiorxiv.org This reassessment is crucial for accurately benchmarking the potency of new chemical entities developed to target this enzyme.
Specificity Profiling Against Related Deubiquitinases (e.g., STAMBPL1)
A critical aspect of DUB inhibitor development is ensuring specificity, particularly against closely related paralogs. STAMBPL1 (STAMB binding protein like 1) shares significant sequence identity with STAMBP, especially within their catalytic domains (68% identity). biorxiv.org Therefore, assessing an inhibitor's activity against both enzymes is essential.
While direct specificity data for 896683-84-4 against a broad panel of DUBs is not extensively detailed in the reviewed literature, the context for such profiling is well-established. For example, novel ubiquitin variant (UbV) inhibitors have been explicitly tested against both STAMBP and STAMBPL1. nih.gov One inhibitor, UbVSP.1, was shown to inhibit both STAMBP and STAMBPL1, whereas another, UbVSP.3, demonstrated potent inhibition of STAMBP but had no observable effect on STAMBPL1 activity. nih.gov This highlights the feasibility of achieving selectivity between these two closely related DUBs. The lack of potent activity of 896683-84-4 against STAMBP itself in recent studies complicates a detailed specificity profile, as significant inhibition of the primary target is a prerequisite for meaningful cross-reactivity analysis. nih.gov
Table 2: Comparative Inhibition of STAMBP and STAMBPL1 by Ubiquitin Variant (UbV) Inhibitors
| Inhibitor | Target Enzyme | Activity with 1 µM Inhibitor (% of Uninhibited Activity) |
|---|---|---|
| UbVSP.1 | STAMBP/STAM1 | 7.2 ± 0.6 |
| UbVSP.3 | STAMBP/STAM1 | 13.4 ± 0.2 |
| UbVSP.1 | STAMBPL1 | 44 ± 3 |
| UbVSP.3 | STAMBPL1 | 118 ± 5 |
Data sourced from reference nih.gov. This table illustrates the differential specificity of other inhibitors against STAMBP and its paralog STAMBPL1.
Independent Academic Verification and Discrepancies in Efficacy of 896683 84 4 Racemate
Methodological Considerations and Challenges in DUB Inhibitor Reproducibility
The journey of a DUB inhibitor from initial discovery to a validated chemical probe is complex, with numerous methodological hurdles that can affect the reproducibility of research findings. rsc.orgnih.gov A primary challenge lies in the inherent nature of DUBs themselves. The structural similarity across the catalytic domains of the approximately 100 human DUBs makes the development of highly selective inhibitors a difficult task. rsc.orgmdpi.com Many reported inhibitors exhibit activity against multiple DUBs, complicating the interpretation of their biological effects. nih.govmdpi.com
Several factors contribute to the difficulties in reproducing DUB inhibitor efficacy:
Assay Conditions: The choice of assay can significantly impact the observed activity of a compound. In vitro assays using purified recombinant DUBs and fluorescent probes are common for high-throughput screening but may not accurately reflect the complex cellular environment. nih.govresearchgate.net The absence of necessary post-translational modifications on recombinant enzymes or interference from fluorescent artifacts can lead to false positives. bmbreports.orgresearchgate.net
Substrate Specificity: DUBs often have numerous putative substrates, but the list of consistently validated substrates remains relatively small. rsc.org The specific substrate used in an assay can influence the apparent inhibitory activity of a compound.
Cellular Context: Moving from in vitro biochemical assays to cell-based models introduces further complexity. nih.gov Factors such as cell permeability, off-target effects, and the activation state of cellular pathways can all modulate a compound's effectiveness. rsc.orgnih.gov
Chemical Integrity and Reactivity: The chemical nature of inhibitor compounds is a critical consideration. Some compounds may act as pan-assay interference compounds (PAINS) or be prone to oxidative hydrolysis of the DUB's active-site cysteine, which can be misinterpreted as specific inhibition. nih.govresearchgate.net
The rigorous characterization of small-molecule inhibitors through various orthogonal assays is paramount to ensure the validity and reproducibility of the findings. rsc.org Integrating complementary approaches, from biochemical assays to cell-based systems, is crucial for building confidence in a DUB inhibitor's mechanism of action and selectivity. bmbreports.org
Absence of Observed Inhibitory Activity in Subsequent Academic Investigations
The compound 896683-84-4 (Racemate), also identified as a form of the STAMBP inhibitor BC-1471, has been subject to independent academic scrutiny that calls its inhibitory activity into question. nih.govbiorxiv.org STAMBP is a JAMM-family deubiquitinase, and its inhibition has been explored as a potential therapeutic strategy.
In a 2021 study aimed at characterizing novel ubiquitin variant (UbV) inhibitors for STAMBP, researchers also tested previously reported small-molecule inhibitors to benchmark their own findings. nih.govbiorxiv.org This investigation included the compound 896683-84-4 (Racemate), described as a 2-(6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(tetrahydrofuran-2-ylmethyl)acetamide. nih.govbiorxiv.org
The researchers performed a di-ubiquitin (diUb) deconjugation reaction assay using the catalytic JAMM domain of STAMBP (STAMBPJAMM). Contrary to the initial reports, their experiments showed no discernible inhibitory activity for 896683-84-4 (Racemate) on STAMBPJAMM. nih.govbiorxiv.org The rate of the deconjugation reaction remained unchanged in the presence of the compound compared to the control. nih.govbiorxiv.org A similar lack of inhibition was observed for a related compound, 896683-78-6. biorxiv.org
| Compound | Reported Target | Initial Reported Activity | Subsequent Finding nih.govbiorxiv.org |
|---|---|---|---|
| 896683-84-4 (Racemate) | STAMBP | Inhibitor (as BC-1471) | No observable inhibitory activity in diUb deconjugation assay |
The study further highlighted the potency of their newly developed UbV inhibitors, which demonstrated IC₅₀ values in the low nanomolar range, providing a stark contrast to the lack of effect from 896683-84-4 (Racemate). nih.govbiorxiv.org
| Inhibitor | Target | Observed IC₅₀ | Inhibition Observed |
|---|---|---|---|
| 896683-84-4 (Racemate) | STAMBPJAMM | Not determinable | No |
| UbVSP.1 | STAMBPJAMM | 8.4 nM | Yes |
| UbVSP.3 | STAMBPJAMM | 9.8 nM | Yes |
Implications of Contradictory Findings for DUB Inhibitor Research and Validation
When initial findings cannot be independently reproduced, it can lead to wasted effort and resources as other labs may attempt to build upon unreliable data. rsc.org This highlights the critical importance of rigorous validation and the publication of negative or contradictory results, which are essential for correcting the scientific record. nih.govbiorxiv.org
Contradictory findings can arise from various factors, including differences in assay methodologies, the specific form of the enzyme used (e.g., full-length versus catalytic domain), and the purity and stability of the chemical compounds themselves. bmbreports.orgmdpi.com In some cases, the initial positive result may have been an artifact of a specific screening technology. researchgate.net
These challenges emphasize the need for a multi-faceted validation strategy for any putative DUB inhibitor. nih.gov This should include:
Orthogonal Assays: Confirming activity across different technology platforms (e.g., fluorescence-based, mass spectrometry, gel-based) to rule out assay-specific artifacts. rsc.orgbmbreports.org
Selectivity Profiling: Testing the inhibitor against a broad panel of DUBs and other proteases to determine its specificity. nih.govmdpi.com
Target Engagement: Demonstrating that the compound directly binds to its intended target within a cellular context. biorxiv.org
Cellular Activity: Linking target engagement to a quantifiable downstream biological effect, such as the accumulation of a specific ubiquitinated substrate. nih.govnih.gov
Ultimately, the case of 896683-84-4 (Racemate) serves as a cautionary example, reinforcing the necessity for transparency, rigor, and independent verification in the development of DUB inhibitors. nih.govbiorxiv.org As the field matures, establishing standardized validation criteria and fostering a culture of reproducibility will be crucial for successfully translating the therapeutic promise of DUB modulation into clinical reality. rsc.orgnih.gov
Structure Activity Relationship Sar and Analogue Design Within Relevant Chemical Scaffolds
General Principles of SAR for Metalloprotease Deubiquitinase Inhibitors
The development of inhibitors for metalloprotease DUBs, such as RPN11 (also known as PSMD14) and STAMBP, is guided by key structural features of their active sites. mdpi.comencyclopedia.pub A central element of the JAMM/MPN domain catalytic site is a coordinated Zn²⁺ ion, which is essential for enzymatic activity. mdpi.comencyclopedia.pub This feature is a primary target for inhibitor design.
A dominant strategy in developing inhibitors for this class involves metal chelation. Small molecules incorporating metal-binding pharmacophores can coordinate with the active site zinc ion, disrupting the enzyme's catalytic function. mdpi.com
Key SAR Principles:
Metal-Chelating Moieties: The introduction of functional groups capable of binding to the Zn²⁺ ion is a foundational principle. For example, the 8-thioquinoline (8TQ) scaffold was identified as a hit against the metalloprotease DUB RPN11 precisely because of its metal-binding capacity. mdpi.comencyclopedia.pub
Scaffold Optimization: Initial hits from screens, often fragments, require systematic chemical modification to improve potency and selectivity. This involves exploring substitutions at various positions on the core scaffold to enhance interactions with amino acid residues lining the active site.
A notable example is the discovery of thiolutin, a bicyclic antibiotic, as a general inhibitor of JAMM metalloproteases, which also acts as a zinc chelator. nih.govmdpi.com These examples underscore a central tenet of SAR for this enzyme class: effective inhibition often relies on disrupting the critical metal-coordination at the catalytic center.
Strategies for Modulating Activity and Selectivity of Related Compounds
Achieving selectivity among DUBs, even within the same family, is a major hurdle in drug development due to the conserved nature of their catalytic sites. nih.govelifesciences.org However, specific strategies have been employed to enhance both the potency and selectivity of inhibitors targeting metalloprotease DUBs.
One successful strategy involves the systematic optimization of a lead compound. The development of capzimin, a potent and selective RPN11 inhibitor, from the initial hit 8-thioquinoline (8TQ) serves as a prime example. mdpi.comencyclopedia.pub
Optimization of 8TQ to Capzimin: A Structure-Activity Relationship (SAR) study was conducted to optimize the functional moieties of 8TQ. This led to the development of capzimin, which introduced a carboxamide group with a thiazolylethyl substituent. This modification resulted in a seven-fold increase in potency against RPN11 compared to the parent compound. mdpi.comencyclopedia.pub
Key Data on RPN11 Inhibitor Optimization
| Compound | Target | IC₅₀ (μM) | Key Structural Feature | Selectivity Profile |
|---|---|---|---|---|
| 8-Thioquinoline (8TQ) | RPN11 | ~2.4 | Metal-chelating thioquinoline core | Inhibits other JAMM metalloproteases |
| Capzimin | RPN11 | 0.34 | Optimized carboxamide substituent | 6 to 80-fold greater selectivity for RPN11 over other JAMM DUBs. mdpi.com |
Other Strategies for Modulating Selectivity:
Allosteric Inhibition: Targeting sites on the enzyme distinct from the catalytic active site can offer a path to greater selectivity. Allosteric inhibitors bind to unique pockets, inducing conformational changes that inactivate the enzyme. portlandpress.commdpi.com This approach can bypass the challenge of highly conserved active sites.
Exploiting Unique Surface Features: Although the catalytic core is conserved, differences in the surrounding surface topology and amino acid residues can be exploited. Designing molecules that form specific interactions with these non-conserved regions can confer selectivity for one DUB over another.
The development of selective DUB inhibitors remains challenging, and many reported small molecules exhibit activity against multiple DUBs. nih.govelifesciences.org
Comparative Analysis with Other Small Molecule and Biologic DUB Inhibitors (e.g., Ubiquitin Variants)
The initial report of compound 896683-84-4 (BC-1471) as a STAMBP inhibitor generated interest. nih.gov However, follow-up studies designed to benchmark its activity against newly developed biologic inhibitors revealed that BC-1471 did not produce significant inhibition of STAMBP's isopeptidase activity, even at high concentrations. nih.govbiorxiv.org This finding highlights a critical challenge in the field: the difficulty in developing potent and specific small-molecule probes for certain DUBs.
In contrast to the limited success of small molecules for STAMBP, a protein engineering approach using phage display has yielded highly potent and selective biologic inhibitors known as ubiquitin variants (UbVs). nih.govbiorxiv.org These UbVs are engineered versions of ubiquitin that bind tightly to the target DUB's active site but cannot be cleaved, acting as powerful competitive inhibitors.
A comparative analysis of the reported activity of BC-1471 and the engineered UbVs for STAMBP starkly illustrates the difference in efficacy.
Comparative Inhibitory Activity Against STAMBP
| Inhibitor | Inhibitor Type | Target DUB | Reported IC₅₀ | Reference |
|---|---|---|---|---|
| BC-1471 (896683-84-4 Racemate) | Small Molecule | STAMBP | No significant inhibition observed | nih.govbiorxiv.org |
| UbVSP.1 | Biologic (Ubiquitin Variant) | STAMBP | 8.4 nM | nih.gov |
| UbVSP.3 | Biologic (Ubiquitin Variant) | STAMBP | 9.8 nM | nih.gov |
The data clearly demonstrates that while the small molecule BC-1471 failed to inhibit STAMBP effectively, the UbV inhibitors demonstrated nanomolar potency. nih.gov This vast difference in performance underscores the advantages of biologic inhibitors in certain contexts. UbVs can overcome the challenge of binding to large, shallow protein surfaces where small molecules may struggle to achieve high-affinity interactions. nih.gov These engineered proteins serve as invaluable research tools to probe the function of specific DUBs and validate them as therapeutic targets, paving the way for future drug discovery efforts. nih.govnih.gov
Advanced Methodologies for Deubiquitinase Inhibitor Research and Characterization
Development and Application of Engineered Ubiquitin Variants (UbVs) as Research Tools
The quest for potent and selective DUB inhibitors has been challenging, with many small molecules suffering from insufficient potency or poor selectivity. nih.gov To overcome these hurdles, protein engineering strategies have been employed to generate powerful research tools. One such strategy is the development of ubiquitin variants (UbVs), which are engineered ubiquitin molecules designed to bind tightly and specifically to the active site of a target DUB. biorxiv.org
The racemic compound 896683-84-4, also known as BC-1471, was initially identified through in silico screening as an inhibitor of the JAB1/MPN/MOV34 (JAMM) family metalloprotease STAM-binding protein (STAMBP). nih.govbiorxiv.orgtargetmol.com It was reported to inhibit STAMBP with a half-maximal inhibitory concentration (IC50) of 0.33 µM and to block the deubiquitination of the inflammasome component NALP7 in cellular assays. probechem.comresearchgate.net
However, subsequent research employing highly specific UbVs has called the efficacy of BC-1471 into question. nih.govbiorxiv.org In a study designed to characterize STAMBP inhibitors, researchers developed two potent UbVs, named UbVSP.1 and UbVSP.3, using phage display. nih.govbiorxiv.org These UbVs demonstrated nanomolar binding affinity and potent, dose-dependent inhibition of STAMBP's isopeptidase activity. nih.gov When tested alongside the UbVs, compound 896683-84-4 (BC-1471) failed to produce significant inhibition of the STAMBP catalytic domain's activity in vitro. nih.govbiorxiv.org Researchers noted that the original report on BC-1471 did not show complete inhibition at high concentrations and lacked direct binding validation, suggesting the observed cellular effects could stem from off-target activity. nih.gov This highlights the power of UbVs as benchmark tools to rigorously validate the activity of small-molecule inhibitors.
| Compound | Target DUB | Reported IC50 | Validation Notes |
|---|---|---|---|
| 896683-84-4 (BC-1471) | STAMBP | 0.33 µM probechem.com | Activity not replicated in subsequent studies using UbV benchmarks. nih.govbiorxiv.org |
| UbVSP.1 | STAMBP | 8.4 nM | Potent, specific inhibitor developed via phage display. nih.gov |
| UbVSP.3 | STAMBP | 9.8 nM | Potent, specific inhibitor developed via phage display. nih.gov |
Structural Biology Approaches: X-ray Crystallography of DUB-Inhibitor Complexes
X-ray crystallography is an indispensable tool for drug discovery, providing atomic-level insights into how an inhibitor binds to its protein target. Such structural information is critical for understanding the mechanism of action and for guiding the structure-based design of more potent and selective compounds.
In the context of the compound 896683-84-4 (BC-1471), a key deficiency noted in the scientific literature is the absence of a co-crystal structure with its intended target, STAMBP. nih.govbiorxiv.org This lack of structural data meant that the specific binding mode and the molecular interactions driving its reported inhibitory activity remained unconfirmed. nih.gov
Conversely, the research that utilized UbVs to probe STAMBP function successfully employed X-ray crystallography to elucidate the structural basis of DUB inhibition. biorxiv.orgnih.gov While a structure with STAMBP was not reported, the team determined the crystal structure of the closely related paralog, STAMBPL1, in complex with the engineered inhibitor UbVSP.1. nih.gov This structure revealed the precise molecular "hotspots" responsible for the tight interaction between the UbV and the JAMM catalytic domain. biorxiv.orgnih.gov The analysis showed how amino acid substitutions in the UbV created enhanced affinity for the DUB's active site, providing a clear blueprint of effective inhibition that was missing for 896683-84-4. nih.gov This work underscores the value of structural biology in validating inhibitor binding and mechanism.
| Inhibitor | Target DUB | X-ray Crystal Structure Reported? | Key Structural Finding |
|---|---|---|---|
| 896683-84-4 (BC-1471) | STAMBP | No nih.gov | Binding mode and mechanism are not structurally validated. |
| UbVSP.1 | STAMBPL1 (STAMBP paralog) | Yes nih.gov | Revealed specific molecular interactions and hotspots for high-affinity binding to the JAMM catalytic domain. biorxiv.orgnih.gov |
Advanced Target Validation Techniques in Preclinical Models (e.g., Proteomics Profiling)
Confirming that a compound engages its intended target in a complex biological system is a critical step in inhibitor development. Advanced proteomics techniques offer powerful ways to validate targets and understand the downstream consequences of their inhibition in preclinical models. Activity-based protein profiling (ABPP) and immunoprecipitation combined with mass spectrometry (IP-MS) are two such approaches used to study DUBs. pnas.orgfrontiersin.org
For the compound 896683-84-4, specific studies using proteomics profiling to confirm its engagement with STAMBP in cellular models were not found in the searched literature. The initial report relied on observing the downstream effects on the NALP7 protein, a known STAMBP substrate. glpbio.com
However, advanced proteomic methods have been instrumental in elucidating the biology of STAMBP, the target of 896683-84-4. In a recent study on triple-negative breast cancer (TNBC), researchers used IP-MS to identify novel interacting partners and substrates of STAMBP. nih.gov This unbiased screening in TNBC cells led to the discovery that STAMBP binds to and stabilizes the actin-binding protein RAI14 by removing its K48-linked ubiquitin chains, thereby preventing its degradation. nih.gov This finding identified a new pathway through which STAMBP promotes cancer progression and demonstrated the power of proteomics to uncover new, functionally important substrates of a specific DUB in a disease context. nih.gov Such techniques are essential for validating the biological roles of targets like STAMBP and for identifying robust pharmacodynamic biomarkers for evaluating putative inhibitors.
Preclinical Implications of Stambp and Stambpl1 Modulation
Role of STAMBP in Intracellular Signaling Pathways
STAMBP is a crucial regulator of protein trafficking and signaling, primarily through its function in the endosomal sorting complexes required for transport (ESCRT) pathway. biorxiv.orgnih.gov Its activity influences protein stability, cell death, and inflammatory responses.
Protein Aggregation and Apoptosis: The role of STAMBP in preventing protein aggregation and regulating apoptosis is highlighted by the consequences of its genetic loss. Recessive mutations in the STAMBP gene are the cause of microcephaly capillary malformation syndrome (MIC-CAP), a severe developmental disorder. nih.gov This condition is characterized by elevated aggregation of ubiquitin-conjugates, leading to progressive apoptosis. biorxiv.orgnih.gov This suggests that STAMBP's deubiquitinating activity is essential for clearing certain ubiquitinated proteins, thereby preventing the formation of toxic aggregates that can trigger apoptotic pathways.
Inflammasome Regulation: STAMBP is a key negative regulator of inflammasomes, which are multiprotein complexes that initiate inflammatory responses. researchgate.net Specifically, STAMBP has been shown to suppress the activity of the NALP7 and NLRP3 inflammasomes. nih.govresearchgate.net The NLRP3 inflammasome is a sensor for a wide array of danger signals and its aberrant activation is linked to numerous inflammatory diseases. nih.govresearchgate.net STAMBP directly deubiquitinates NALP7, preventing its degradation and thereby controlling its function. nih.govmdpi.com This regulatory role makes STAMBP a potential target for modulating inflammatory conditions. The small molecule inhibitor BC-1471 (also known as 896683-84-4, racemate) was developed to target STAMBP and was shown to inhibit STAMBP-mediated deubiquitination of NALP7, consequently reducing inflammasome activity in preclinical models. nih.gov
Investigation of STAMBPL1 in Disease Models
STAMBPL1, a close paralog of STAMBP, is also emerging as a significant factor in disease, particularly in oncology. ontosight.ainih.gov Although it shares structural and functional similarities with STAMBP, including localization to early endosomes, it appears to function in distinct signaling pathways. nih.gov Alterations in STAMBPL1 expression and function have been linked to both cancer and neurological disorders. ontosight.ai
Cancer: A growing body of evidence implicates STAMBPL1 as a driver of cancer progression. cyagen.comnih.gov High expression of STAMBPL1 is associated with a poor prognosis in lung cancer patients. nih.gov Preclinical studies across multiple cancer types have demonstrated that targeting STAMBPL1 can suppress tumorigenesis. For instance, the depletion or knockout of STAMBPL1 has been shown to inhibit cell proliferation, migration, and invasion while promoting apoptosis in cancer cell lines. cyagen.com In breast cancer models, depleting STAMBPL1 sensitized cancer cells to cisplatin, a common chemotherapy drug. cyagen.comresearchgate.net Mechanistically, STAMBPL1 has been shown to regulate the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and to stabilize proteins involved in cell survival and proliferation. nih.govresearchgate.net In triple-negative breast cancer (TNBC), STAMBP was found to promote progression by stabilizing the RAI14 protein. researchgate.net
Table 1: Effects of STAMBPL1 Modulation in Preclinical Cancer Models
| Cancer Type | Model | Modulation | Observed Effects | Reference |
|---|---|---|---|---|
| Colon Cancer | Xenograft Model | Knockout | Suppressed tumor growth. | cyagen.com |
| Hepatocellular Carcinoma | In vitro & In vivo | Deficiency | Attenuated liver tumorigenesis. | cyagen.com |
| Lung Adenocarcinoma | A549 & H1299 cells | Knockdown | Suppressed cell growth, migration, invasiveness, and colony formation; increased apoptosis. | cyagen.com |
| Breast Cancer | In vitro & In vivo | Depletion | Sensitized cells to cisplatin. | cyagen.com |
| Gastric Cancer | Cell lines | Knockdown | Suppressed cell proliferation, increased apoptosis, decreased invasion and migration. | cyagen.com |
Neurological Disorders: Research has also pointed to a link between mutations in the STAMBPL1 gene and certain neurological disorders, underscoring the protein's importance in maintaining cellular health within the nervous system. ontosight.ai However, the specific mechanisms and diseases are still under active investigation.
Strategies for Targeting JAMM-Family DUBs in Preclinical Therapeutic Development
The distinct catalytic mechanism of the JAMM family of metalloprotease DUBs makes them attractive targets for therapeutic development. nih.govresearchgate.net Several strategies are being pursued to develop inhibitors with high potency and selectivity.
Small Molecule Inhibitors: The primary approach has been the development of small molecule inhibitors. oncotarget.com One strategy to achieve specificity and avoid off-target effects on other metalloproteases is to design compounds that target the ubiquitin-binding groove rather than the highly conserved catalytic domain. nih.gov The inhibitor BC-1471 (896683-84-4, racemate) was designed using this principle to specifically target STAMBP. nih.gov However, some studies have reported a lack of inhibitory activity for BC-1471 in certain in vitro assays, highlighting the challenges in developing effective small-molecule DUB inhibitors. biorxiv.orgnih.gov
Ubiquitin Variant (UbV) Inhibitors: To overcome the limitations of small molecule inhibitors, such as mild potency and low selectivity, protein engineering strategies have been employed. nih.gov One such approach is the development of ubiquitin variants (UbVs) using techniques like phage display. biorxiv.org This has led to the identification of UbVs that act as potent and specific inhibitors of STAMBP. nih.gov For example, UbVSP.1 and UbVSP.3 were shown to bind STAMBP with high affinity and inhibit its isopeptidase activity far more effectively than the small molecule inhibitor BC-1471. biorxiv.orgnih.gov These engineered proteins serve as valuable tool molecules to probe the cellular functions of JAMM family DUBs and represent a promising avenue for therapeutic development. biorxiv.org
Advanced Delivery Systems: For inhibitors that show preclinical efficacy, advanced delivery methods are being explored. Nanoparticle formulations, for instance, can encapsulate DUB inhibitors to improve their delivery to tumor sites and enhance their therapeutic effect, as demonstrated in preclinical models of liver and oral cancers with inhibitors for other DUBs. mdpi.com
Targeting JAMM-family DUBs like STAMBP and STAMBPL1 is a rapidly evolving field. Continued research into their specific roles in disease and the development of more potent and selective inhibitors are crucial steps toward translating these preclinical findings into novel therapies. nih.govresearchgate.net
Q & A
Q. How can researchers ensure reproducibility in dose-response studies of 896683-84-4 (Racemate)?
- Methodological Answer : Standardize protocols using SOPs (Standard Operating Procedures) and inter-laboratory calibration. Perform power analysis to determine sample size adequacy. Report results with 95% confidence intervals and effect size metrics (e.g., EC₅₀ ± SEM) .
Tables for Comparative Analysis
Table 1 : Comparison of Analytical Techniques for Enantiomer Resolution
| Technique | Resolution Efficiency | Cost | Time Required | Key Limitations |
|---|---|---|---|---|
| Chiral HPLC | High | $$$ |
| Moderate | Column degradation |
| SFC | Very High |
| Short | Limited solvent options | | Capillary CE | Moderate | $$ | Long | Low throughput | **Table 2**: Stability-Indicating Parameters for 896683-84-4 (Racemate) | Condition | Degradation Pathway | Analytical Method | Acceptable Threshold | |------------------|---------------------|-------------------|----------------------| | High Humidity | Hydrolysis | LC-MS | ≤2% impurity | | Elevated Temperature | Oxidation | NMR | ≤1.5% degradation | --- #### **References** - Experimental reproducibility: <span data-key="39" class="reference-num" data-pages="undefined">3</span><span data-key="40" class="reference-num" data-pages="undefined">15</span> - Statistical frameworks: <span data-key="41" class="reference-num" data-pages="undefined">14</span><span data-key="42" class="reference-num" data-pages="undefined">18</span> - Analytical validation: <span data-key="43" class="reference-num" data-pages="undefined">15</span><span data-key="44" class="reference-num" data-pages="undefined">19</span> - Computational modeling: <span data-key="45" class="reference-num" data-pages="undefined">14</span><span data-key="46" class="reference-num" data-pages="undefined">16</span> This FAQ set adheres to academic rigor, distinguishes between basic and advanced inquiries, and avoids non-methodological content. Each answer integrates evidence-based best practices for experimental design, data analysis, and reproducibility.Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
